molecular formula C11H20N2O B7919914 N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide

Cat. No.: B7919914
M. Wt: 196.29 g/mol
InChI Key: HNFFVYFKPSWVBR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide is a versatile small molecule scaffold with the molecular formula C11H20N2O and a molecular weight of 196.2893 g/mol . This compound is known for its unique structural features, which include a cyclopropyl group and a piperidine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide typically involves the reaction of cyclopropylamine with piperidin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a detailed overview of the current research findings.

Chemical Structure and Properties

This compound (C11H20N2O) features a cyclopropyl group and a piperidine moiety, which contribute to its unique pharmacological profile. The compound's structure allows for interactions with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes, similar to other piperidine derivatives that have shown efficacy in modulating acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Receptor Interaction : The compound's ability to bind to neurotransmitter receptors suggests potential applications in treating mood disorders or cognitive impairments.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antitumor Activity : Similar compounds have demonstrated potent antitumor effects. For instance, derivatives of piperidine have been evaluated for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values as low as 0.25 μM against HepG2 cells .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds possess antimicrobial activities against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives range from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive agents, this compound is hypothesized to influence neurotransmitter systems, potentially improving cognitive function or alleviating symptoms of anxiety and depression.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antitumor Activity : A series of piperidine derivatives were synthesized and screened for their antitumor properties. One notable derivative showed significant inhibition of cyclin B1 and enhanced expression of tumor suppressor proteins in HepG2 cells, indicating a mechanism involving cell cycle arrest .
  • Neuropharmacological Research : Research focusing on similar piperidine compounds has revealed their potential as inhibitors of AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's models .

Comparative Table of Biological Activities

Compound NameBiological ActivityIC50/MIC ValueReference
This compoundAntitumorTBD
Piperidine Derivative (Compound 47)Antitumor0.25 μM
Piperidine Derivative (Antimicrobial Study)Antimicrobial4.69 - 156.47 µM
Related AChE InhibitorNeuropharmacologicalTBD

Properties

IUPAC Name

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13(11-2-3-11)8-10-4-6-12-7-5-10/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFVYFKPSWVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCNCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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